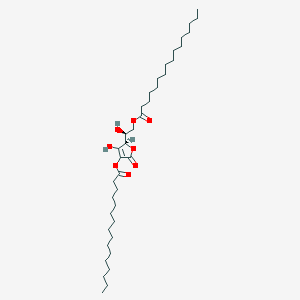
l-(+)-Ascorbic acid 2,6-dihexadecanoate
Übersicht
Beschreibung
L-(+)-Ascorbic acid 2,6-dihexadecanoate, also known as L-(+)-ascorbyl 2,6-dihexadecanoate or L-(+)-ascorbyl 2,6-dipalmitate, is a chemical compound with the molecular formula C38H68O8 . It has a molecular weight of 652.9 .
Molecular Structure Analysis
The molecular structure of L-(+)-Ascorbic acid 2,6-dihexadecanoate is characterized by its molecular formula C38H68O8 . Further structural analysis would require more specific spectroscopic data.Wissenschaftliche Forschungsanwendungen
1. Inhibition of Biofilm Formation and Virulence L-Ascorbyl 2,6-Dipalmitate (ADP) has been found to inhibit biofilm formation and virulence in methicillin-resistant Staphylococcus aureus (MRSA) in a concentration-dependent manner . This suggests that ADP could be used as a potential antibiofilm and antipathogenic agent .
Anticarotenogenic Potential
ADP has shown anticarotenogenic potential against MRSA . Carotenoids are organic pigments that are found in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms. They are responsible for the orange color of many different fruits and vegetables .
Protection Against MRSA Infection
The combination of ADP with antibiotics has been found to efficiently protect Caenorhabditis elegans from MRSA infection . This suggests that ADP could be used as a potential therapeutic agent in the treatment of MRSA infections .
Anti-Obesity Potential
ADP has been evaluated for its anti-obesity potential using the model nematode C. elegans . The results revealed the ability of ADP to mitigate triacylglyceride accumulation without affecting food consumption or reproduction .
Skin Targeting
ADP has been used to prepare minoxidil-encapsulated nanoparticles for targeted skin application . The study found that these nanoparticles improved the skin permeability of minoxidil .
Oxidizing Agent
ADP is a lipid peroxide, a class of lipids proposed to be the oxidizing agent of guanosine to 8-oxo-2’'-deoxyguanosine in DNA, which is associated with the induction of various diseases .
Wirkmechanismus
Target of Action
L-Ascorbyl 2,6-Dipalmitate primarily targets methicillin-resistant Staphylococcus aureus (MRSA) and Caenorhabditis elegans . In MRSA, it inhibits biofilm formation and virulence . In Caenorhabditis elegans, it prevents triacylglyceride accumulation .
Mode of Action
L-Ascorbyl 2,6-Dipalmitate inhibits biofilm formation in MRSA in a concentration-dependent manner . It also inhibits virulence factors without any influence on the growth/metabolic activity of MRSA . Furthermore, it modulates the expression of genes involved in biofilm formation and virulence .
Biochemical Pathways
L-Ascorbyl 2,6-Dipalmitate interferes with the expression of genes involved in fatty acid synthesis and insulin signaling . It also interacts with proteins involved in staphyloxanthin and oleic acid biosynthesis and stearoyl-coenzyme A desaturase-1 in MRSA, Caenorhabditis elegans, and humans .
Pharmacokinetics
It’s known that the compound can efficiently protect caenorhabditis elegans from mrsa infection when combined with antibiotics .
Result of Action
L-Ascorbyl 2,6-Dipalmitate has potent antibiofilm and antipathogenic potential against MRSA . It also has anti-obesity potential, as it mitigates triacylglyceride accumulation without affecting food consumption or reproduction in Caenorhabditis elegans .
Action Environment
It’s known that the compound can affect the survival of mrsa in the presence of hydrogen peroxide, methylene blue, and whole blood .
Eigenschaften
IUPAC Name |
[(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYRNAGGIJZRNM-LBHUVFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724552 | |
| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-(+)-Ascorbic acid 2,6-dihexadecanoate | |
CAS RN |
4218-81-9, 28474-90-0 | |
| Record name | Ascorbic acid, 2,6-dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4218-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASCORBYL DIPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624RX3IESR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
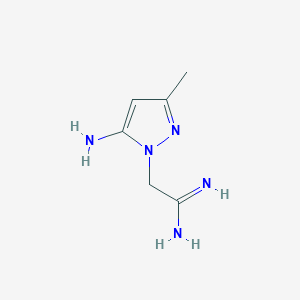
![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)

![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
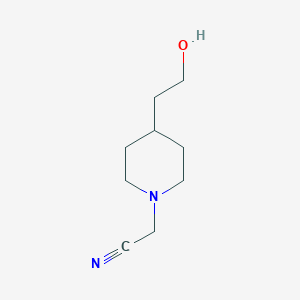
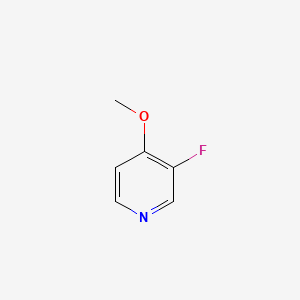

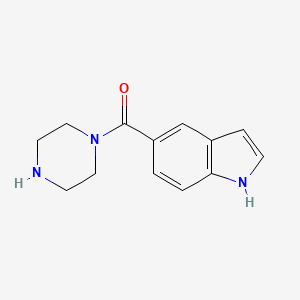
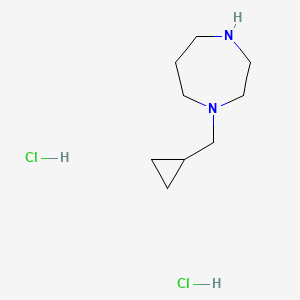
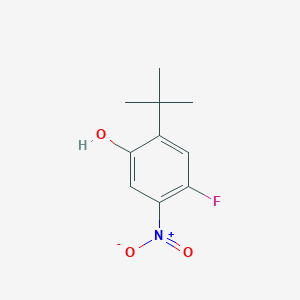

![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)